6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide to form the triazole ring. This step often requires heating and the presence of a catalyst.
Formation of the Thiadiazole Ring: The triazole intermediate is further cyclized with sulfur or a sulfur-containing reagent to form the thiadiazole ring.
Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a coupling reaction with a pyridine derivative, often under basic conditions and with the aid of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example:
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Antimicrobial Activity: It may disrupt the cell membrane or inhibit essential enzymes in microbial organisms.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]OXADIAZOLE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]IMIDAZOLE: Similar structure but with an imidazole ring instead of a thiadiazole ring.
Uniqueness
6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11N7S |
---|---|
Molecular Weight |
297.34 g/mol |
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11N7S/c1-8-9(7-19(2)17-8)12-18-20-11(15-16-13(20)21-12)10-5-3-4-6-14-10/h3-7H,1-2H3 |
InChI Key |
KLKKCYZJNSYIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=CC=CC=N4)C |
Origin of Product |
United States |
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